molecular formula C12H12BrNO2 B5825157 4-bromo-N-isobutylphthalimide

4-bromo-N-isobutylphthalimide

Cat. No.: B5825157
M. Wt: 282.13 g/mol
InChI Key: WTPRIVSTPSNYJN-UHFFFAOYSA-N
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Description

4-bromo-N-isobutylphthalimide is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of phthalimide, where the nitrogen atom is substituted with an isobutyl group and one of the aromatic hydrogen atoms is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutylphthalimide typically involves the bromination of N-isobutylphthalimide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-isobutylphthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide forms the N-oxide .

Scientific Research Applications

4-bromo-N-isobutylphthalimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutylphthalimide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-isobutylphthalimide is unique due to the presence of both the bromine atom and the isobutyl group, which confer distinct reactivity and properties. This combination allows for specific applications in organic synthesis and material science that are not possible with other similar compounds .

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPRIVSTPSNYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-N-isobutylphthalimide is prepared as described in Example 2, starting with 20 g of 4-bromophthalic anhydride, 9.2 cm3 of isobutylamine and a catalytic amount of para-toluenesulfonic acid in 200 cm3 of toluene. The reaction mixture is heated at a temperature in the region of 140° C. for 6 hours and is then cooled to a temperature in the region of 20° C. The reaction mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C., and the residue is then taken up in 350 cm3 of ethyl acetate and 300 cm3 of saturated sodium hydrogen carbonate solution. The aqueous phase is separated out after settling has taken place and then extracted twice with 350 cm3 of ethyl acetate. The combined organic extracts are washed with 300 cm3 of saturated brine, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 23.6 g of 4-bromo-N-isobutylphthalimide are thus obtained in the form of a white powder (Rf=0.91, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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